molecular formula C15H7Cl2NO4 B5567677 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5567677
M. Wt: 336.1 g/mol
InChI Key: LIARMWIEXVDOCD-UHFFFAOYSA-N
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Description

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a phthalimide-derived compound characterized by a benzoic acid moiety linked to a dichlorinated isoindole-1,3-dione scaffold. The chlorine substituents at positions 5 and 6 enhance lipophilicity and electronic interactions, which may improve binding to target proteins such as kynurenine aminotransferase-2 (KAT-2) or lactate dehydrogenase A (LDHA) .

Properties

IUPAC Name

3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-2-7(4-8)15(21)22/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIARMWIEXVDOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H7Cl2NO4
Molecular Weight336.13 g/mol
LogP4.3588
Polar Surface Area57.288 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The structure of the compound includes a benzoic acid moiety and an isoindole derivative, which contribute to its biological activity .

Research indicates that 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid interacts with various biological targets. Its mechanisms of action may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.
  • Modulation of Signaling Pathways : It may influence G protein-coupled receptor (GPCR) signaling pathways, which are crucial for various physiological responses .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may reduce inflammation by modulating cytokine production.
  • Antioxidant Properties : The presence of dioxo groups in its structure suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Antimicrobial Effects : Some studies have reported inhibitory effects on bacterial growth, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity revealed that it scavenged free radicals effectively, supporting its role in protecting against oxidative damage .
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent.

Polymer Additives

The unique chemical structure allows for the incorporation of 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid into polymer matrices. This can enhance material properties such as thermal stability and mechanical strength.

Nanocomposite Development

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles, improving their dispersion in polymer matrices and enhancing their performance in applications like drug delivery systems.

Synthetic Intermediate

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is also utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of more complex molecules.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor inhibition in vitro and in vivo models.
Study 2Anti-inflammatory EffectsShowed reduced inflammatory markers in treated models.
Study 3Polymer ApplicationsEnhanced mechanical properties in polymer blends containing the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic Acid (NS-1502)
  • Structural Differences: Replaces the benzoic acid group with a 3-phenylpropanoic acid chain.
  • Biological Activity : A reversible inhibitor of human KAT-2 (hKAT2) with demonstrated binding affinity via surface plasmon resonance (SPR) and HPLC assays. Exhibits competitive inhibition with a dissociation constant (Kd) in the micromolar range .
  • Mechanism: Binds to the active site of KAT-2, leveraging the dichloro-isoindole scaffold for hydrophobic interactions and the propanoic acid for hydrogen bonding .
4-[(4-{[(5-Chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic Acid (Compound 3 in )
  • Structural Differences : Features a methylene-linked benzoic acid and an additional 5-chlorothiophene carboxamide group.
  • Biological Activity : Selective LDHA inhibitor with an IC50 of 308 nM. The thienyl group enhances selectivity for LDHA over other isoforms .
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl Nitrate (Compound 3 in )
  • Structural Differences : Substitutes benzoic acid with a benzyl nitrate ester.
  • Mutagenicity: Shows moderate mutagenic potency (4,803 revertants/μmol in TA100 strain) due to the nitrate ester, which can generate genotoxic radicals .

Comparative Analysis of Key Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
3-(5,6-Dichloro-1,3-dioxo-isoindol-2-yl)benzoic acid 338.13 3.2 0.12
NS-1502 393.22 4.1 0.05
3-(1-Oxo-isoindol-2-yl)benzoic acid () 253.25 2.5 0.45

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, and how is purity optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of phthalic anhydride derivatives with amines or bromoalkyl intermediates. For example, halogenated isoindole precursors (e.g., 2-(6-bromohexyl)-isoindoledione) are reacted with sulfonate or sulfonamide groups under reflux conditions in ethanol or DMF. Purification steps include vacuum drying, crystallization, and chromatography. Yield optimization is achieved via microwave-assisted synthesis, which can improve reaction efficiency (e.g., 88% yield for sulfonamide derivatives in ). Analytical validation relies on 1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LCMS (e.g., [M+H]+ at m/z 363.2) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton shifts (e.g., isoindole dione protons at δ 7.5–8.0 ppm) and coupling patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) and monitors reaction progress.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., Kd values for enzyme inhibition).
  • X-ray Crystallography : Resolves 3D binding modes (e.g., PDB ID: 5TF5 in ) .

Q. How are IUPAC naming conventions applied to derivatives of this compound?

  • Methodology : The parent structure follows IUPAC rules for isoindole-1,3-dione derivatives. Substituents are numbered based on positional priority (e.g., 5,6-dichloro groups precede the benzoic acid moiety). Systematic naming avoids abbreviations and uses detachable prefixes (e.g., "dioxo" for ketonic groups) .

Advanced Research Questions

Q. What is the structural basis for its inhibition of human kynurenine aminotransferase-2 (KAT-2)?

  • Methodology : X-ray crystallography (PDB ID: 5TF5) reveals that the compound binds reversibly to KAT-2's active site, forming hydrogen bonds with residues like Arg399 and Tyr142. Competitive inhibition is confirmed via SPR (binding affinity Kd = 0.15 µM) and HPLC-based activity assays (IC50 = 1.2 µM). Comparative studies with irreversible inhibitors (e.g., PF-04859989) highlight its reversible mechanism .

Q. How do structural modifications influence inhibitory potency against CK2 and KAT-2?

  • Methodology :

  • Halogenation : Tetraiodo-substituted analogs (e.g., 4,5,6,7-tetraiodo derivatives) show enhanced CK2 inhibition (IC50 = 0.15 µM) due to improved hydrophobic interactions.
  • Side-chain optimization : Propanoic acid derivatives exhibit higher KAT-2 selectivity than acetic acid analogs.
  • Assay Design : Dose-response curves (0.1–100 µM range) and ATP-competition assays validate selectivity .

Q. How can discrepancies in inhibitory activity data across studies be resolved?

  • Methodology :

  • Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and enzyme concentration (10 nM).
  • Statistical Validation : Use ANOVA to compare IC50 values across labs (e.g., ±15% variability threshold).
  • Cross-Validation : Replicate SPR and HPLC data to confirm binding kinetics .

Q. What crystallographic techniques elucidate its interaction with biological targets?

  • Methodology :

  • Data Collection : High-resolution (≤2.0 Å) X-ray diffraction at synchrotrons (e.g., Blu-Ice software).
  • Refinement : PHENIX software models electron density maps, resolving ligand-protein hydrogen bonds (e.g., 2.8 Å distance between Cl and Tyr142).
  • Validation : Ramachandran plots (≥90% favored regions) ensure model accuracy .

Q. How are reversible vs. irreversible inhibition mechanisms distinguished experimentally?

  • Methodology :

  • Pre-incubation Assays : Irreversible inhibitors show time-dependent activity loss; reversible inhibitors retain activity after washout.
  • SPR Dissociation Rates : Reversible binders (e.g., koff = 0.02 s<sup>−1</sup>) exhibit faster dissociation than covalent inhibitors.
  • Mass Spectrometry : Detect covalent adducts for irreversible mechanisms .

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